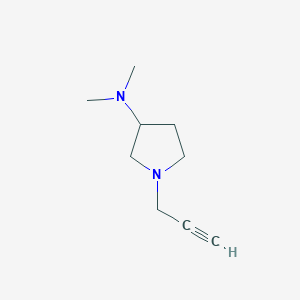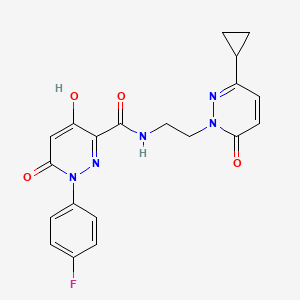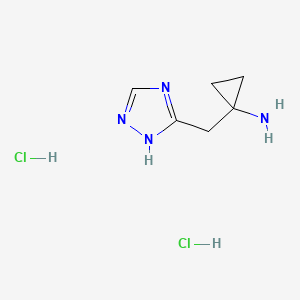
1-(1H-1,2,4-Triazol-5-ylmethyl)cyclopropan-1-amine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-1,2,4-Triazol-5-ylmethyl)cyclopropan-1-amine;dihydrochloride is a chemical compound with the CAS Number: 2361635-95-0 . It has a molecular weight of 211.09 . The IUPAC name for this compound is 1-((1H-1,2,4-triazol-3-yl)methyl)cyclopropan-1-amine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10N4.2ClH/c7-6(1-2-6)3-5-8-4-9-10-5;;/h4H,1-3,7H2,(H,8,9,10);2*1H . This code can be used to generate the 3D structure of the molecule in appropriate software. For a detailed molecular structure analysis, please refer to a specialized molecular modeling software or database.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . For more detailed physical and chemical properties, it’s recommended to refer to a specialized chemical properties database or literature.Mecanismo De Acción
The mechanism of action of 1-(1H-1,2,4-Triazol-5-ylmethyl)cyclopropan-1-amine;dihydrochloride is not well understood. However, it is believed to act as a ligand and bind to metal ions, which can then be used for catalysis. This compound has also been shown to interact with biological systems, although the exact mechanism of action is not clear.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it has been shown to have potential for use in the study of biological systems. It has also been used as a building block for the synthesis of other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(1H-1,2,4-Triazol-5-ylmethyl)cyclopropan-1-amine;dihydrochloride in lab experiments include its unique properties and potential for use in various scientific research applications. However, the limitations of using this compound include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential.
Direcciones Futuras
There are many future directions for research involving 1-(1H-1,2,4-Triazol-5-ylmethyl)cyclopropan-1-amine;dihydrochloride. These include further studies on its mechanism of action, its potential for use in catalysis and as a building block for the synthesis of other compounds, and its potential for use in the study of biological systems. Additionally, further research is needed to fully understand the advantages and limitations of using this compound in lab experiments.
Métodos De Síntesis
The synthesis method of 1-(1H-1,2,4-Triazol-5-ylmethyl)cyclopropan-1-amine;dihydrochloride involves the reaction of cyclopropanone with hydrazine hydrate to form cyclopropanone hydrazone. The cyclopropanone hydrazone is then reacted with sodium azide and copper sulfate to form 1-(1H-1,2,4-Triazol-5-ylmethyl)cyclopropan-1-amine. This compound is then treated with hydrochloric acid to form this compound.
Aplicaciones Científicas De Investigación
1-(1H-1,2,4-Triazol-5-ylmethyl)cyclopropan-1-amine;dihydrochloride has shown potential for use in various scientific research applications. It has been used as a ligand in the synthesis of metal complexes for catalysis and as a building block for the synthesis of other compounds. This compound has also been used as a tool in the study of biological systems.
Safety and Hazards
The compound has been classified with the signal word “Warning” and hazard statements H315, H319, H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . For detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) of the compound .
Propiedades
IUPAC Name |
1-(1H-1,2,4-triazol-5-ylmethyl)cyclopropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c7-6(1-2-6)3-5-8-4-9-10-5;;/h4H,1-3,7H2,(H,8,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHBSODIVIBCIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=NC=NN2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2457766.png)
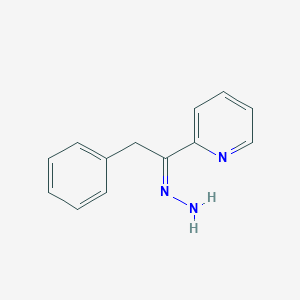
![5-(4-hydroxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/no-structure.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dimethyl-N-(3-phenoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2457771.png)
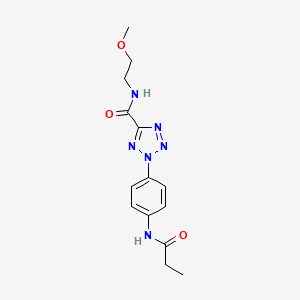
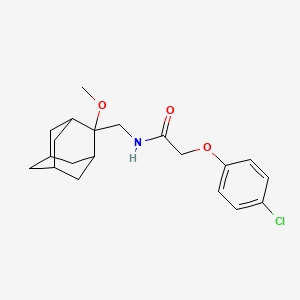
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-isopropyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2457775.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-mesityloxalamide](/img/structure/B2457776.png)

![ethyl {2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate](/img/structure/B2457778.png)
